

# Spectroscopic Data Analysis of Diphenoxymethane: A Technical Guide

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## Compound of Interest

Compound Name: **Diphenoxymethane**

Cat. No.: **B1218671**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **diphenoxymethane**, a molecule of interest in various chemical and pharmaceutical research fields. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural features of this compound. This document presents a detailed examination of the data obtained from these techniques, complete with experimental protocols and data interpretation.

## Spectroscopic Data Summary

The spectroscopic data for **diphenoxymethane** is summarized in the following tables, providing a clear and concise overview of its key spectral features.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **diphenoxymethane** in deuterated chloroform (CDCl<sub>3</sub>) reveals four distinct signals, corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32	Triplet	4H	Protons on C3/C5 and C3'/C5'
7.05	Doublet	4H	Protons on C2/C6 and C2'/C6'
6.95	Triplet	2H	Protons on C4 and C4'
5.80	Singlet	2H	Methylene protons (-O-CH <sub>2</sub> -O-)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum, also recorded in CDCl<sub>3</sub>, displays five signals, representing the unique carbon atoms in the **diphenoxymethane** structure.

Chemical Shift ( $\delta$ ) ppm	Assignment
157.92	C1 and C1' (aromatic carbons bonded to oxygen)
129.41	C3/C5 and C3'/C5'
121.55	C4 and C4'
116.83	C2/C6 and C2'/C6'
91.93	Methylene carbon (-O-CH <sub>2</sub> -O-)

## Infrared (IR) Spectroscopy Data

The IR spectrum, obtained from a neat liquid film, shows characteristic absorption bands that correspond to the vibrational modes of the functional groups present in **diphenoxymethane**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060, 3040	Medium	Aromatic C-H stretch
2940, 2880	Medium	Aliphatic C-H stretch (methylene)
1595, 1495	Strong	Aromatic C=C bending
1220	Strong	Aryl-O-C asymmetric stretch
1170	Strong	Aryl-O-C symmetric stretch
930	Strong	O-C-O stretch
750, 690	Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS) Data

The mass spectrum, obtained by electron ionization (EI), provides information about the molecular weight and fragmentation pattern of **diphenoxymethane**.

m/z	Relative Intensity (%)	Assignment
200	25	Molecular ion [M] <sup>+</sup>
107	100	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (phenoxy-methyl cation) - Base Peak
94	30	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup> (phenol radical cation)
77	55	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)
51	25	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **diphenoxymethane** (approximately 10-20 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum was recorded on a 90 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum was recorded on a 22.5 MHz spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16).

## Infrared (IR) Spectroscopy

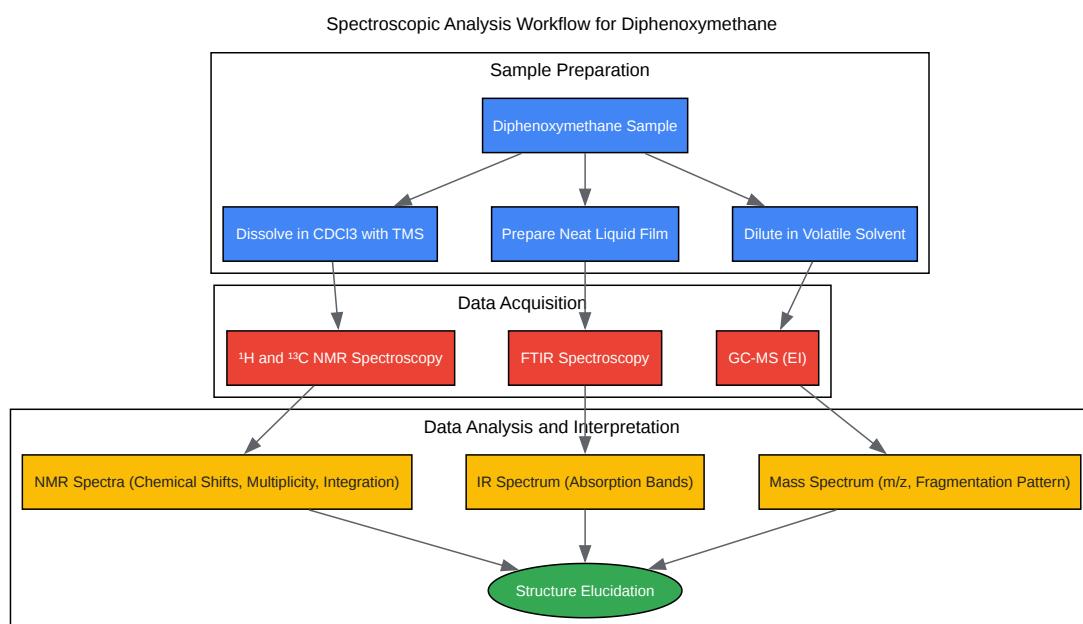
- Sample Preparation: A drop of neat **diphenoxymethane** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **diphenoxymethane** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
- Ionization: The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **diphenoxymethane**.



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Caption: Workflow of Spectroscopic Analysis.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of **diphenoxymethane**. The data presented in this guide, from chemical shifts in NMR to characteristic absorption bands in IR and fragmentation patterns in MS, collectively confirm the identity and structure of the molecule. The detailed experimental protocols offer a practical reference for researchers aiming to replicate or build upon these analyses. This integrated spectroscopic approach is fundamental in the fields of chemical synthesis, drug discovery, and materials science for the unambiguous identification and characterization of organic compounds.

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